molecular formula C16H14N4OS B5288884 2-(3-methylphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(3-methylphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5288884
M. Wt: 310.4 g/mol
InChI Key: UOPMHVZWDKIHKU-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the formation of the thiadiazole ring followed by the attachment of the pyridinyl and methylphenyl groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with pyridine-4-carboxylic acid under acidic conditions to form the thiadiazole ring. Subsequent acylation with 3-methylphenylacetyl chloride yields the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3-methylphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with metal ions, which can affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(5-Chloro-2-fluorophenyl)-5-methyl-4-pyridinyl]-1,2-dihydro-2-oxo-3H-imidazo[4,5-c]pyridine-3-acetamide
  • Hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids

Uniqueness

2-(3-methylphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11-3-2-4-12(9-11)10-14(21)18-16-20-19-15(22-16)13-5-7-17-8-6-13/h2-9H,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPMHVZWDKIHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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